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Compound of Interest

Compound Name:
2-(Piperazin-1-yl)quinazolin-4-

amine

CAS No.: 116365-48-1

Cat. No.: B3346251

Get Quote

)[1][2]

Executive Summary & Scientific Rationale
This application note details the synthesis of 2-(Piperazin-1-yl)quinazolin-4-amine, a critical

pharmacophore found in various bioactive molecules, including antihypertensive agents (e.g.,

Prazosin metabolites) and emerging antimalarial candidates.[1][2][3]

Mechanistic Insight
The synthesis exploits the differential electrophilicity of the 2- and 4-positions on the

quinazoline ring.[1][2] In 2,4-dichloroquinazoline, the carbon at position 4 is significantly more

electrophilic due to the inductive effect of the adjacent ring nitrogen and the lack of electron-

donating substituents.[1][2][3] This allows for a regioselective stepwise substitution:

C4-Amination: Selective displacement of the C4-chloride by ammonia yields 2-

chloroquinazolin-4-amine.[1][2][3]
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C2-Amination: Subsequent displacement of the C2-chloride by piperazine requires harsher

conditions (higher temperature/polar solvent) due to the electron-donating effect of the newly

installed C4-amino group, which deactivates the ring toward further nucleophilic attack.[1][2]

[3]

This protocol prioritizes the C4 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298=""

class="inline ng-star-inserted">

C2 substitution sequence to minimize regioisomeric byproducts and ensure high purity without
extensive chromatographic purification.[2]

Reaction Pathway Visualization
The following diagram illustrates the stepwise synthetic route and the logical flow of the

experimental procedure.
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Figure 1: Stepwise regioselective synthesis targeting the 2-amino-4-piperazinyl quinazoline

scaffold.

Experimental Protocol
Phase 1: Synthesis of Intermediate (2-Chloroquinazolin-
4-amine)[1][2][3]
Objective: Selectively install the primary amine at the C4 position.

Reagents & Stoichiometry:
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Reagent MW ( g/mol ) Equiv. Role

2,4-
Dichloroquinazolin
e

199.04 1.0 Electrophile

Ammonia (7N in

MeOH or aq.)[1][2][3]
17.03 2.5 Nucleophile

Tetrahydrofuran (THF) - Solvent Medium

| Triethylamine (TEA) | 101.19 | 1.2 | Acid Scavenger |[1][2][3]

Procedure:

Dissolution: Charge a reaction vessel with 2,4-dichloroquinazoline (1.0 eq) and THF (10 vol).

Cool the solution to 0–5 °C to suppress C2 substitution.

Addition: Slowly add the ammonia solution (2.5 eq) dropwise, maintaining the internal

temperature below 10 °C.

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.

Monitor by TLC or HPLC for the disappearance of the starting material.[2][3]

Workup:

Concentrate the solvent under reduced pressure.[2]

Triturate the residue with cold water to remove ammonium chloride salts.[2][3]

Filter the solid precipitate and wash with cold isopropanol.[2]

Dry in a vacuum oven at 45 °C.

Validation: The intermediate, 2-chloroquinazolin-4-amine, typically appears as a white to off-

white solid.[1][2][3]
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Phase 2: Synthesis of Target (2-(Piperazin-1-
yl)quinazolin-4-amine)[1][2][3][4]
Objective: Displace the deactivated C2-chloride using piperazine under thermal forcing

conditions.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Role

2-
Chloroquinazolin-
4-amine

179.61 1.0 Substrate

Piperazine

(Anhydrous)
86.14 3.0 Nucleophile

n-Butanol (or 2-

Methoxyethanol)
- Solvent High BP Solvent

| DBU or TEA | - | 1.5 | Base (Optional) |[1][2][3]

Procedure:

Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-

chloroquinazolin-4-amine (1.0 eq) in n-Butanol (15 vol).

Nucleophile Addition: Add anhydrous piperazine (3.0 eq). Note: Excess piperazine is crucial

to prevent the formation of bis-quinazoline byproducts (where one piperazine links two

quinazoline rings).[1][2][3]

Reflux: Heat the reaction mixture to reflux (~117 °C) for 12–18 hours. The suspension

typically clears as the reaction proceeds, followed by precipitation of the product or salts.[2]

[3]

Checkpoint: HPLC should show >98% conversion of the chloro-intermediate.[1][2][3]

Workup:
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Cool the mixture to room temperature.

If a precipitate forms, filter it (this may be the HBr/HCl salt if acid wasn't scavenged).[2]

Free Base Isolation: Evaporate the n-Butanol under high vacuum.[1][2][3] Dissolve the

residue in 1N NaOH (aq) and extract with Dichloromethane (DCM) or Ethyl Acetate (3x).[1]

[2]

Wash the organic layer with brine, dry over anhydrous

, and concentrate.[2]

Purification: Recrystallize the crude solid from Ethanol or an Ethanol/Water mixture.[2][3]

Analytical Characterization & Quality Control
To ensure the integrity of the synthesized compound, the following parameters must be

verified.

Test Method Acceptance Criteria

Appearance Visual
White to pale yellow crystalline

solid

Purity HPLC (C18, ACN/Water) > 98.0% Area

Identity 1H-NMR (DMSO-d6)

Characteristic piperazine

peaks (2.8-3.8 ppm) and

Quinazoline aromatic protons

Mass Spec LC-MS (ESI+) [M+H]+ = 230.13 (Calc.)

Signaling/Interaction Context: While this protocol focuses on synthesis, this scaffold acts as a

key inhibitor in various biological pathways.[2] The diagram below visualizes its role as a

building block in drug discovery, specifically regarding its interaction potential.
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Figure 2: Pharmacological utility of the synthesized scaffold in medicinal chemistry.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2. 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine, dihydrochloride | C14H21Cl2N5O2 |
CID 71587207 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. prepchem.com [prepchem.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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